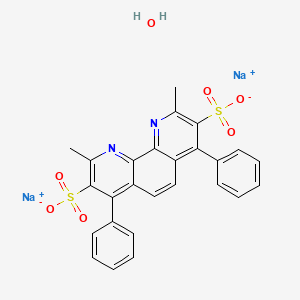

Bathocuproindisulfonsäure-Dinatriumsalz-Hydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bathocuproinedisulfonic acid disodium salt hydrate, also known as BCDS, is a stable Cu+ chelator . It has been used in various applications such as a chelator in electron spin resonance spin trapping technique to study free radical generation in rats with acute sodium formate poisoning . It has also been used as a reagent for the determination of Cu and Cu-protein complexes .

Molecular Structure Analysis

The molecular structure of Bathocuproinedisulfonic acid disodium salt hydrate is represented by the empirical formula C26H18N2Na2O6S2 . The molecular weight of the compound is 564.54 g/mol .Chemical Reactions Analysis

Bathocuproinedisulfonic acid disodium salt hydrate has been used in electron spin resonance spin trapping technique to study free radical generation . It has also been used as a reagent for the determination of Cu and Cu-protein complexes .Physical And Chemical Properties Analysis

Bathocuproinedisulfonic acid disodium salt hydrate is a white to beige powder . It has a melting point of 300 °C .Wissenschaftliche Forschungsanwendungen

Nachweis von Schwermetall-Kupferionen

Bathocuproindisulfonsäure-Dinatriumsalz-Hydrat (BCS) wurde in einer neuartigen Methode zum schnellen Nachweis von Schwermetall-Kupferionen verwendet . Diese Methode basiert auf einem kolorimetrischen Papierstreifen und einer optimierten Spektrummethode, die beide wirtschaftlich und zeitsparend sind. Die Nachweisgrenze des Kupfer-Papierstreifentests betrug 0,5 mg/L bei direkter visueller Beobachtung, und die Nachweiszeit betrug weniger als 1 Minute .

Überwachung von Lebensmitteln und Umwelt

Die Verbindung wurde für die vor-Ort-, schnelle und kostengünstige Kupferüberwachung von Lebensmitteln und der Umwelt verwendet . Die Nachweisresultate von Traube, Pfirsich, Apfel, Spinat und Kohl mit der optimierten Spektrummethode betrugen 0,91 µg/g, 0,87 µg/g, 0,19 µg/g, 1,37 µg/g und 0,39 µg/g, jeweils .

Bestimmung von Kupfer und Eisen in biologischen Proben

This compound wird zur Bestimmung von Kupfer und Eisen in biologischen Proben verwendet . Diese Anwendung ist besonders wichtig im Bereich der Biochemie und Molekularbiologie.

Kupfer-Chelator für spezifische Assays in Arabidopsis-Sämlingen

Die Verbindung wurde als Kupfer-Chelator für spezifische Assays in Arabidopsis-Sämlingen verwendet . Diese Anwendung ist besonders nützlich in der Pflanzenbiologieforschung.

Inhibitor für Superoxiddismutase-Assays in Zellen

This compound wurde als Inhibitor der frei-radikalischen Produktion, die mit der Elektronenkette verbunden ist, für Superoxiddismutase-Assays in Zellen verwendet . Diese Anwendung ist besonders wichtig im Bereich der Zellbiologie und Oxidationsstressforschung.

Untersuchung der Bildung freier Radikale bei Ratten

Die Verbindung wurde als Chelator in der Elektronenspinresonanz-Spin-Trapping-Technik verwendet, um die Bildung freier Radikale bei Ratten mit akuter Natriumformiatvergiftung zu untersuchen .

Wirkmechanismus

Target of Action

Bathocuproinedisulfonic acid disodium salt hydrate, also known as disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate hydrate, primarily targets copper ions (Cu+) . Copper ions play a crucial role in various biological processes, including cellular respiration, antioxidant defense, neurotransmitter biosynthesis, and connective tissue strength .

Mode of Action

This compound acts as a stable Cu+ chelator . Chelation involves the formation of multiple bonds between a molecule (the chelator) and a metal ion (in this case, Cu+). In doing so, it effectively sequesters the copper ions, preventing them from participating in their typical biological activities .

Biochemical Pathways

By chelating copper ions, bathocuproinedisulfonic acid disodium salt hydrate can impact various biochemical pathways where copper is a key player. For instance, it can inhibit the activity of certain enzymes that require copper ions for their function . It has also been used as an electron chain-associated free radical production inhibitor for superoxide dismutase assay in cells .

Result of Action

The molecular and cellular effects of bathocuproinedisulfonic acid disodium salt hydrate’s action primarily stem from its ability to chelate copper ions. By sequestering these ions, it can inhibit the function of copper-dependent enzymes and proteins, potentially leading to various downstream effects depending on the specific biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of bathocuproinedisulfonic acid disodium salt hydrate. For instance, the presence and concentration of copper ions in the environment would directly affect its ability to act as a chelator. Moreover, factors such as pH and temperature could potentially influence its stability and effectiveness .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Bathocuproinedisulfonic acid disodium salt hydrate plays a significant role in biochemical reactions. It acts as a chelator in electron spin resonance spin trapping technique to study free radical generation . It is also used as a reagent for the determination of Cu and Cu-protein complexes .

Cellular Effects

Bathocuproinedisulfonic acid disodium salt hydrate has been found to have effects on various types of cells and cellular processes. It is an extracellular copper chelator . It inhibits the HIV-1 wild type protease as well as a mutant HIV-1 protease lacking cysteine .

Molecular Mechanism

The molecular mechanism of action of Bathocuproinedisulfonic acid disodium salt hydrate involves its ability to chelate Cu+ ions. This chelation ability allows it to inhibit the activity of certain enzymes, such as the HIV-1 wild type protease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bathocuproinedisulfonic acid disodium salt hydrate can change over time. It has been used to study free radical generation in rats with acute sodium formate poisoning .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Bathocuproinedisulfonic acid disodium salt hydrate involves the reaction of Bathocuproine disulfonic acid with sodium hydroxide and disodium salt hydrate.", "Starting Materials": [ "Bathocuproine disulfonic acid", "Sodium hydroxide", "Disodium salt hydrate" ], "Reaction": [ "In a round-bottom flask, Bathocuproine disulfonic acid is dissolved in water.", "Sodium hydroxide is added to the solution to adjust the pH to 8-9.", "Disodium salt hydrate is added to the solution and stirred for several hours at room temperature.", "The resulting precipitate is filtered, washed with water, and dried under vacuum to obtain Bathocuproinedisulfonic acid disodium salt hydrate." ] } | |

CAS-Nummer |

1257642-74-2 |

Molekularformel |

C26H22N2NaO7S2 |

Molekulargewicht |

561.6 g/mol |

IUPAC-Name |

disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate |

InChI |

InChI=1S/C26H20N2O6S2.Na.H2O/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;1H2 |

InChI-Schlüssel |

ZTVOHAIVPLYHEY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].O.[Na+].[Na+] |

Kanonische SMILES |

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)O)C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)O.O.[Na] |

Herkunft des Produkts |

United States |

Q & A

Q1: How does Bathocuproinedisulfonic acid disodium salt hydrate contribute to the functionality of the Cu-T1 sensor?

A1: Bathocuproinedisulfonic acid disodium salt hydrate (BCS) plays a crucial role in the Cu-T1 sensor by selectively binding to Copper(I) ions. [] This interaction forms a stable Cu(I)-BCS complex in aqueous solutions. The formation of this complex significantly alters the longitudinal relaxation time (T1) of water protons compared to a solution containing free Copper(II) ions. This difference in T1 values serves as the measurable signal in the Cu-T1 sensor. Essentially, BCS enables the detection of redox reactions involving Copper(II) and Copper(I) by creating a distinct and measurable change in the magnetic environment. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)

![6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B594601.png)

![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)